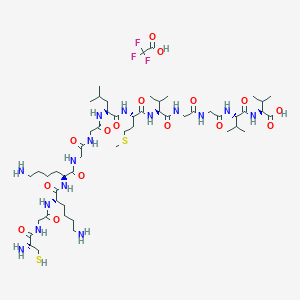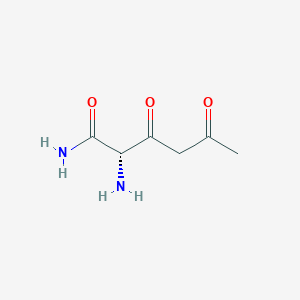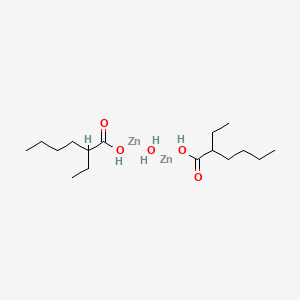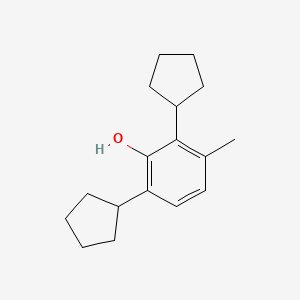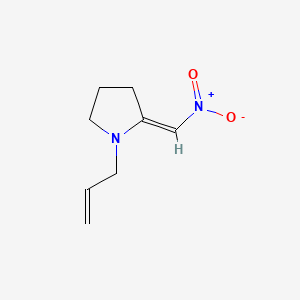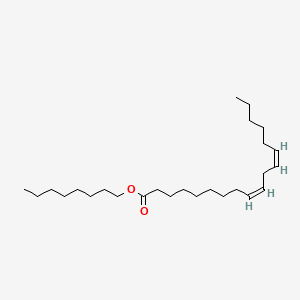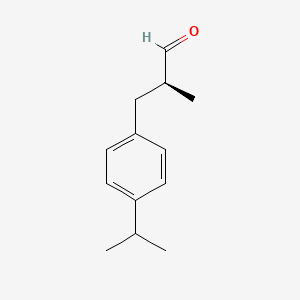
Steviol-16alpha,17-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steviol-16alpha,17-epoxide is a diterpenoid compound derived from steviol, a natural product found in the leaves of the Stevia rebaudiana plant This compound is characterized by an epoxide functional group at the 16alpha and 17 positions of the steviol molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Steviol-16alpha,17-epoxide can be synthesized through the epoxidation of steviol. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide group. The reaction typically occurs under mild conditions, with the steviol substrate dissolved in an appropriate solvent, such as dichloromethane, and the peracid added slowly to the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation. For example, Streptomyces griseus and Cunninghamella bainieri have been used to convert steviol into this compound through biotransformation processes
Analyse Des Réactions Chimiques
Types of Reactions
Steviol-16alpha,17-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various functionalized steviol derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of steviol-16alpha,17-epoxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate glucocorticoid receptor signaling, which can influence various cellular processes, including inflammation and metabolism . Additionally, its epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts that may alter protein function and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Steviol-16alpha,17-epoxide can be compared to other similar compounds, such as:
Steviol: The parent compound from which this compound is derived.
Isosteviol: A rearranged product of steviol that has a different ring structure and exhibits distinct biological activities.
Gibberellins: Plant hormones that share a similar biosynthetic pathway with steviol.
This compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
114488-79-8 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1'S,2S,4'S,5'R,9'S,10'R,13'S)-13'-hydroxy-5',9'-dimethylspiro[oxirane-2,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-5'-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-16-6-3-7-17(2,15(21)22)13(16)4-8-18-10-19(23,9-5-14(16)18)20(11-18)12-24-20/h13-14,23H,3-12H2,1-2H3,(H,21,22)/t13-,14-,16+,17+,18-,19-,20-/m0/s1 |
Clé InChI |
BRTPCGPOJBLZMP-ZFSQYJSHSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@]5(C4)CO5)O)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC34C2CCC(C3)(C5(C4)CO5)O)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





